9-PAHSA-d9

Lipidomics Metabolomics Mass Spectrometry

Choose 9‑PAHSA‑d9 for precise isotope‑dilution MS quantification. Its strategic +9 Da mass shift—from nine deuterium atoms on the palmitoyl moiety—delivers interference‑free detection of low‑abundance 9‑PAHSA in complex biological matrices, even at low nanomolar levels. Unlike unlabeled or alternative labeled standards, this specific labeling pattern preserves native chromatographic behavior while enabling unambiguous peak separation. With >99% purity and proven stability under recommended storage, it is the definitive internal standard for clinical and preclinical FAHFA profiling, ensuring robust recovery, matrix effect assessment, and inter‑day precision across large sample cohorts.

Molecular Formula C34H66O4
Molecular Weight 547.9 g/mol
Cat. No. B11939835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-PAHSA-d9
Molecular FormulaC34H66O4
Molecular Weight547.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
InChIInChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2
InChIKeyMHQWHZLXDBVXML-NPNXCVMYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-PAHSA-d9: Deuterated Internal Standard for Precise Quantification of Bioactive FAHFA Lipids in Diabetes Research


9-PAHSA-d9 (CAS: 1809222-43-2) is a deuterium-labeled analog of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA), a key member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids [1]. With nine deuterium atoms substituted on the palmitoyl moiety, 9-PAHSA-d9 serves as a stable isotope-labeled internal standard specifically designed for the accurate quantification of 9-PAHSA in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [2]. The unlabeled compound, 9-PAHSA, is the predominant PAHSA isomer in mouse and human tissues and has demonstrated significant anti-diabetic and anti-inflammatory activities in preclinical models, including enhancing glucose-stimulated insulin secretion (GSIS) and reducing adipose tissue inflammation via GPR120 signaling [3].

Why 9-PAHSA-d9 Cannot Be Interchanged with Unlabeled 9-PAHSA or Other Deuterated Analogs in Quantitative Lipidomics


Quantitative analysis of low-abundance endogenous FAHFAs like 9-PAHSA in complex biological matrices (serum, plasma, tissues) is inherently susceptible to matrix effects, analyte loss during sample preparation, and ion suppression in LC-MS, which can drastically skew results [1]. While stable isotope-labeled internal standards are essential to correct for these variables, not all labeled standards perform equally. Simple substitution of 9-PAHSA-d9 with non-deuterated 9-PAHSA provides no mass distinction and thus no internal correction capability. Substitution with an alternative deuterated standard, such as a d4 or d31 variant, introduces critical differences in isotopic purity, labeling position, and potential chromatographic resolution that directly impact quantification accuracy and comparability across studies [2][3]. The specific number and position of deuterium atoms in 9-PAHSA-d9 are optimized to balance a sufficient mass shift for selective detection (+9 Da) with minimal alteration of chromatographic behavior, a key factor for reliable isotope dilution mass spectrometry [4].

9-PAHSA-d9: Quantitative Differentiation from Key Comparators for Informed Procurement Decisions


Isotopic Purity and Deuteration Level: 9-PAHSA-d9 vs. 9-PAHSA-d4

9-PAHSA-d9 is supplied with a certified purity of >99% and a deuterium incorporation of 99 atom % D at the specified positions on the palmitoyl chain . In contrast, the alternative 9-PAHSA-d4 standard exhibits a purity specification of ≥99% deuterated forms (d1-d4), indicating a mixture of labeling states rather than a uniform d4 species . This heterogeneity in the d4 standard can compromise the accuracy of isotope dilution calculations and lead to inter-lot variability.

Lipidomics Metabolomics Mass Spectrometry

Mass Shift and Isotopic Interference: 9-PAHSA-d9 vs. Unlabeled 9-PAHSA

The incorporation of nine deuterium atoms into 9-PAHSA-d9 results in a molecular weight increase of +9 Da (from 538.9 g/mol for unlabeled 9-PAHSA to 547.9 g/mol for 9-PAHSA-d9) [1][2]. This mass shift provides a clear and distinct signal in MS analysis, well outside the natural isotopic abundance envelope of the endogenous 9-PAHSA, thereby eliminating isotopic interference and enabling accurate peak integration for stable isotope dilution quantification [3].

Analytical Chemistry Bioanalysis Lipidomics

Analytical Target Relevance: 9-PAHSA-d9 vs. 12-PAHSA-d31

9-PAHSA is the predominant PAHSA isomer in both wild-type and AG4OX mice, and its circulating levels are significantly reduced in the serum and adipose tissue of insulin-resistant humans . Studies have shown that S-9-PAHSA, but not R-9-PAHSA, directly potentiates glucose-stimulated insulin secretion (GSIS) and glucose uptake, highlighting its specific and potent bioactivity [1]. While other isomers like 12-PAHSA are also present, 9-PAHSA is the primary isomer associated with these key metabolic functions. Therefore, using 9-PAHSA-d9 as an internal standard ensures the quantification of the most biologically relevant PAHSA isomer in diabetes and obesity research.

Diabetes Research Insulin Sensitivity Adipose Tissue Biology

Supply Chain Integrity: 9-PAHSA-d9 vs. Unlicensed or Generic Alternatives

9-PAHSA-d9 is manufactured by Avanti Polar Lipids under an exclusive license from the patent holder . This licensing ensures that the product is produced according to rigorous, validated synthetic and purification protocols, with a certified purity of >99% and a shelf-life stability of one year when stored at -20°C . In contrast, alternative sources may offer products of unverified provenance, lacking the same level of patent compliance and documented quality control, which poses risks to experimental reproducibility and may conflict with institutional policies on intellectual property use.

Reagent Procurement Supply Chain Quality Assurance

9-PAHSA-d9: Optimal Use Cases for Research and Bioanalytical Workflows


Quantitative LC-MS/MS Analysis of 9-PAHSA in Human Serum or Plasma for Clinical Diabetes Studies

Use 9-PAHSA-d9 as an internal standard in stable isotope dilution LC-MS/MS assays to accurately quantify endogenous 9-PAHSA levels in human serum or plasma. This is critical for clinical studies investigating the correlation between circulating PAHSA concentrations and insulin sensitivity, as 9-PAHSA is the predominant isomer reduced in insulin-resistant humans [1]. The +9 Da mass shift ensures interference-free quantification even at low nanomolar concentrations [2].

Investigating 9-PAHSA Biosynthesis and Metabolism in Rodent Models of Obesity and Type 2 Diabetes

Employ 9-PAHSA-d9 to quantify 9-PAHSA in adipose tissue, liver, and pancreas from mouse models (e.g., diet-induced obesity, db/db mice) to study the regulation of FAHFA synthesis and turnover [1][2]. The high purity (>99%) and defined isotopic labeling of 9-PAHSA-d9 provide the necessary analytical precision for detecting small, biologically meaningful changes in tissue-specific lipid concentrations in response to dietary or genetic interventions .

Method Development and Validation for FAHFA Lipidomics Panels

Integrate 9-PAHSA-d9 into a broader targeted lipidomics panel for FAHFA profiling. Its uniform d9 labeling and stable shelf-life under recommended storage (-20°C) make it a reliable internal standard for method validation, including assessments of recovery, matrix effects, and inter-day precision, ensuring robust and reproducible quantification across large sample cohorts [2][3].

Quality Control in Research Requiring Patent-Compliant Reagents

For academic or industrial research where the use of patented compounds or licensed materials is mandated by institutional policy or required for technology transfer, 9-PAHSA-d9 from Avanti provides a clear chain of custody and intellectual property compliance. This is particularly relevant for studies that may lead to commercial diagnostic or therapeutic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-PAHSA-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.